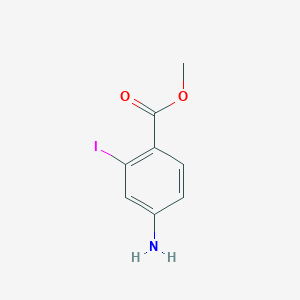
(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid
説明
“(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid” is a chemical compound with the molecular formula C5H5BF3N3O2 and a molecular weight of 206.92 g/mol. It is used as a pharmaceutical intermediate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic acids and their derivatives, including “(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid”, often involves borylation approaches . One prominent method is the asymmetric hydroboration reaction reported by H. C. Brown in 1961 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4BF3N2O2/c7-5(8,9)4-10-1-3(2-11-4)6(12)13/h1-2,12-13H . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.
Chemical Reactions Analysis
Boronic acids and their derivatives, including “(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid”, are highly valuable building blocks in organic synthesis . They can undergo a broad range of transformations, including oxidations, aminations, halogenations, and various C–C bond formations such as alkenylations, alkynylations, and arylations . One of the most important applications is the Suzuki–Miyaura coupling .
Physical And Chemical Properties Analysis
“(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid” is a solid at room temperature . It is slightly soluble in water . The compound should be stored under an inert atmosphere at temperatures between 2-8°C .
科学的研究の応用
Organic Synthesis
This compound serves as a precursor for the synthesis of various heterocyclic systems. Due to its boronic acid group, it can participate in cross-coupling reactions, particularly Suzuki-Miyaura coupling, which is pivotal for constructing biaryl motifs commonly found in pharmaceuticals .
Pharmaceutical Intermediates
The trifluoromethyl group present in this compound is a common feature in many pharmaceuticals due to its ability to enhance the bioavailability and metabolic stability of drugs. As such, this compound is used to synthesize intermediates that lead to the development of new medication .
Agrochemical Research
Trifluoromethylpyrimidines, like the one , are explored for their potential use in agrochemicals. Their structural motif is often found in compounds with herbicidal and fungicidal properties .
Aromatic Nucleophilic Substitution
The amino group in the pyrimidine ring makes it a suitable candidate for nucleophilic substitution reactions (SNAr). This allows for the introduction of various nucleophiles, enabling the creation of a diverse array of derivatives for further application in medicinal chemistry .
Fluorine Chemistry
The trifluoromethyl group is of particular interest in the field of fluorine chemistry, where it is used to study the effects of fluorination on the physical and chemical properties of molecules, which is crucial for the design of new materials and drugs .
Kinase Inhibition
Compounds containing the pyrimidine ring are known to act as kinase inhibitors, which are important in the treatment of cancers and inflammatory diseases. The specific structure of this compound could be utilized in the design of new inhibitors .
Metabolic Stability Studies
The presence of the trifluoromethyl group can significantly impact the metabolic stability of a compound. Researchers can use this compound to study how such modifications affect the pharmacokinetics of potential drug candidates .
Material Science
Boronic acids are known to form reversible covalent bonds with diols and other Lewis bases, which can be exploited in material science for creating self-healing materials, sensors, and other innovative materials .
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H332, H335 . These indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
将来の方向性
The future directions for “(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid” and similar compounds are likely to involve further exploration of their use in organic synthesis . The development of more efficient and diverse synthetic methods, as well as the discovery of new transformations and applications, are potential areas of future research .
特性
IUPAC Name |
[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF3N3O2/c7-5(8,9)3-2(6(13)14)1-11-4(10)12-3/h1,13-14H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMGOFGRYOYOSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1C(F)(F)F)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855633 | |
| Record name | [2-Amino-4-(trifluoromethyl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid | |
CAS RN |
1045861-30-0 | |
| Record name | [2-Amino-4-(trifluoromethyl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-5-nitrobenzo[D]thiazole](/img/structure/B1375873.png)

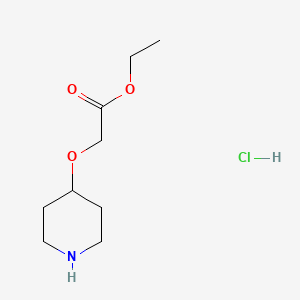
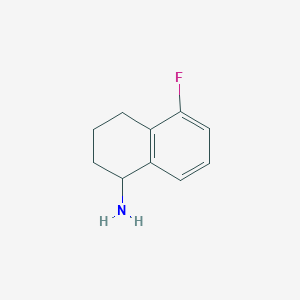
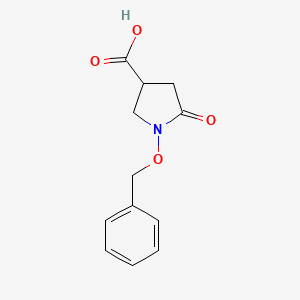
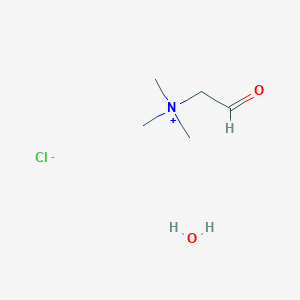
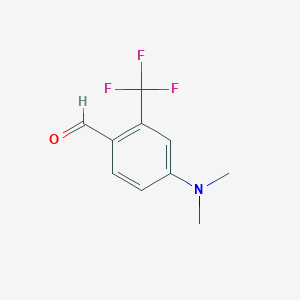
![Methyl 2-[(3-chloropropyl)sulfanyl]acetate](/img/structure/B1375882.png)
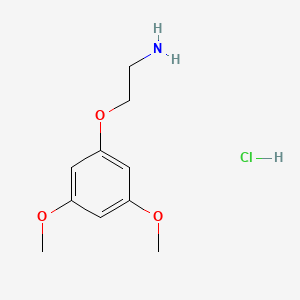
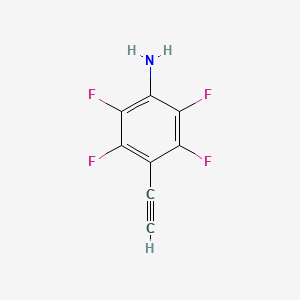

![Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate](/img/structure/B1375890.png)
